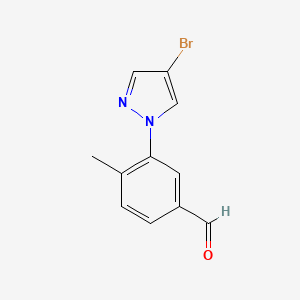![molecular formula C12H19NO B13274831 2-[(Butylamino)methyl]-4-methylphenol](/img/structure/B13274831.png)
2-[(Butylamino)methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butylamino)methyl]-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a butylamino group attached to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]-4-methylphenol typically involves the alkylation of 4-methylphenol with butylamine. One common method is the reaction of 4-methylphenol with formaldehyde and butylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylamino)methyl]-4-methylphenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenols.
Scientific Research Applications
2-[(Butylamino)methyl]-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The butylamino group can interact with receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various organic compounds.
2-(Butylamino)cinchomeronic dinitrile: A compound with dual-state emission properties, used in fluorescent probes and dyes.
Uniqueness
2-[(Butylamino)methyl]-4-methylphenol is unique due to its specific structure, which combines a phenolic group with a butylamino substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(butylaminomethyl)-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-7-13-9-11-8-10(2)5-6-12(11)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3 |
InChI Key |
SUIWHANRFYVEMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



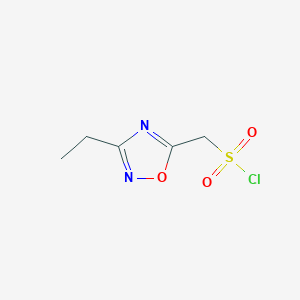

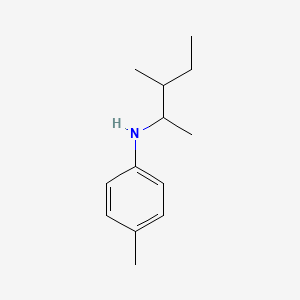
![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine](/img/structure/B13274772.png)

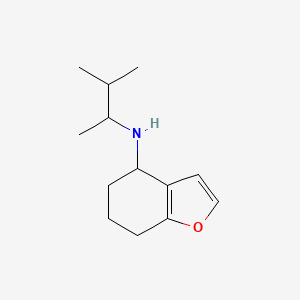
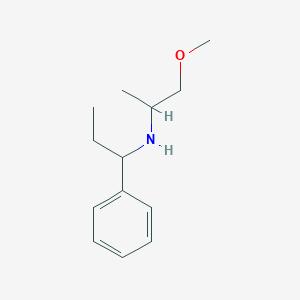
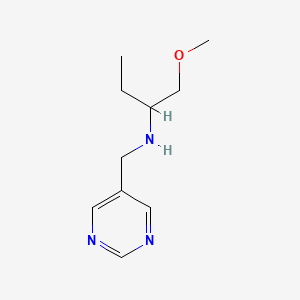
![5-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13274797.png)
![N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13274804.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B13274824.png)
![1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13274828.png)
